1-(2-Methylpyridin-4-yl)benzotriazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-8-10(6-7-13-9)16-12-5-3-2-4-11(12)14-15-16/h2-8H,1H3 |
InChI Key |
SRZITBTYXDZOSP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC1=NC=CC(=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methylpyridin 4 Yl Benzotriazole and Cognate Benzotriazole Pyridine Architectures
Regioselective Synthesis of N-Arylated Benzotriazoles
The construction of N-arylated benzotriazoles, including the specific target compound 1-(2-Methylpyridin-4-yl)benzotriazole, relies on precise control of regioselectivity to form the desired N1- or N2-substituted isomer. Chemists have developed several powerful strategies to achieve this, ranging from metal-catalyzed cross-couplings to classical cyclization reactions.
Metal-Promoted Coupling Reactions for N-Arylation
Transition metal catalysis is a cornerstone for the formation of carbon-nitrogen bonds, and the N-arylation of benzotriazole (B28993) is no exception. Copper- and palladium-based systems are particularly prominent in this area.
Copper-catalyzed Ullmann-type reactions are a classic and effective method for coupling nitrogen heterocyles with aryl halides. nih.govacs.org Research has demonstrated that using a copper catalyst in conjunction with a diamine ligand facilitates the N-arylation of various azoles, including pyrroles, pyrazoles, and triazoles, with aryl iodides or bromides. nih.gov These reactions typically proceed in good yield and offer a direct route to N-aryl benzotriazoles. nih.govacs.org For instance, the coupling of pyrazole (B372694) with 2-bromoaniline (B46623) using a catalyst system of copper(I) iodide (CuI) and a diamine ligand in toluene (B28343) yielded 90% of the N-arylated product. acs.org
Palladium-catalyzed reactions also provide a powerful avenue for C-N bond formation. Direct C-H cross-coupling polycondensation, catalyzed by palladium, has been used to synthesize polymers containing benzotriazole units, demonstrating the feasibility of forming a bond between a benzotriazole nitrogen and an aromatic ring. mdpi.com Furthermore, palladium-catalyzed intramolecular C-H arylation can be employed to create complex fused heterocyclic systems derived from pyridine (B92270) amides, showcasing the versatility of this approach in functionalizing pyridine-like structures. beilstein-journals.org
Another related strategy involves the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters, which provides a one-pot synthesis of 2-arylpyridines and highlights the utility of metal-catalyzed C-H functionalization in building these architectures. rsc.org
Table 1: Examples of Metal-Promoted N-Arylation Reactions
| Catalyst System | Heterocycle | Aryl Partner | Yield | Reference |
|---|---|---|---|---|
| CuI / Diamine Ligand | Pyrazole | 2-Bromoaniline | 90% | acs.org |
| Pd(OAc)2 / PPh3 | 2-Quinolinecarboxyamide (intramolecular) | N-(bromoaryl) | 94% | beilstein-journals.org |
| Copper Catalyst | Pyridine N-Oxide | Arylboronic Ester | Moderate to Good | rsc.org |
Cyclocondensation and Cycloaddition Strategies
Cyclocondensation and cycloaddition reactions represent fundamental approaches to constructing the core benzotriazole and pyridine rings from simpler acyclic or heterocyclic precursors.
The most traditional synthesis of the benzotriazole skeleton involves the cyclocondensation of o-phenylenediamines with a source of nitrous acid, such as sodium nitrite (B80452) in acetic acid. gsconlinepress.comyoutube.com This reaction proceeds through the in-situ formation of a monodiazonium intermediate, which then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring. gsconlinepress.comyoutube.com
Cycloaddition reactions offer another powerful tool. For example, the [3+2] cycloaddition between in-situ generated benzynes and azides provides a rapid and mild route to a variety of substituted and functionalized benzotriazoles. nih.gov This method expands the utility of "click chemistry" concepts to the synthesis of these important heterocycles. nih.gov Similarly, cycloaddition reactions are a major strategy for the synthesis of the pyridine ring itself, though they can sometimes lead to isomeric mixtures. youtube.combaranlab.org A metal-free [5+1] cycloaddition of benzotriazoles with sulfur ylides has also been reported for the synthesis of related 1,2,4-benzotriazine (B1219565) derivatives. acs.org
Table 2: Comparison of Cyclization Strategies
| Reaction Type | Precursors | Key Features | Reference |
|---|---|---|---|
| Cyclocondensation | o-Phenylenediamine, Sodium Nitrite | Traditional method, spontaneous cyclization | gsconlinepress.com, youtube.com |
| [3+2] Cycloaddition | Benzyne, Azide (B81097) | Mild conditions, rapid, good functional group tolerance | nih.gov |
| Hetero-Diels-Alder | 1-Azadienes, Alkenes | Inverse-electron-demand, leads to pyridines | baranlab.org |
Nucleophilic Alkylation of Benzotriazole with Pyridine Derivatives
The direct alkylation of the benzotriazole anion with a suitable pyridine derivative is a straightforward approach to forming the desired N-C bond. This method typically involves a nucleophilic aromatic substitution (SNAr) mechanism, where the benzotriazole anion displaces a leaving group (such as a halogen) on the pyridine ring. vulcanchem.com The regioselectivity of this reaction (N1 vs. N2 alkylation) can often be controlled by the choice of solvent and reaction conditions. gsconlinepress.com
To improve the environmental footprint and efficiency of chemical syntheses, solvent-free reaction conditions have been developed. The N-alkylation of benzotriazole can be achieved by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel and a phase-transfer catalyst. gsconlinepress.comresearchgate.netresearchgate.net These methods are noted for their simplicity, reduced pollution, low cost, and often high yields in short reaction times. researchgate.net One reported solvent-free technique for the regioselective N-alkylation of benzotriazole uses potassium carbonate, silica, and tetrabutylammonium (B224687) bromide (TBAB) under thermal conditions. gsconlinepress.com
Microwave irradiation has emerged as a powerful technology to accelerate organic reactions. The synthesis of N-alkylated benzotriazole derivatives has been shown to be significantly more efficient under microwave-assisted conditions compared to conventional heating, often leading to higher yields in drastically reduced reaction times. lpu.innih.govnih.gov For instance, the condensation reaction to form certain 1,2,4-triazole (B32235) derivatives was completed in 10-25 minutes with up to 97% yield under microwave irradiation, whereas the conventional method required 290 minutes for a 78% yield. nih.gov Both solvent-based and solvent-free microwave-assisted protocols have been successfully developed for the N-alkylation of benzotriazole. researchgate.netnih.gov
Derivatization and Functionalization of the Pyridine and Benzotriazole Rings
Once the core this compound structure is assembled, further derivatization of either the pyridine or the benzotriazole ring can be undertaken to modulate its properties.
Functionalization of the pyridine ring can be challenging due to its electron-deficient nature, which makes it resistant to electrophilic substitution. kochi-tech.ac.jp However, activation of the pyridine ring, for example through N-acylation, facilitates nucleophilic attack at the 2-position in what is known as a Reissert-type reaction. kochi-tech.ac.jpresearchgate.net Transition-metal catalysis is also a key strategy for the C(sp²)–H functionalization of pyridine rings. nih.gov
The benzotriazole ring itself is a versatile functional group. It can act as a leaving group or be used to activate adjacent positions for further reactions. For example, (benzotriazol-1-ylmethyl)benzenes can be lithiated and reacted with electrophiles to create more complex structures, followed by a cyclization and debenzotriazolylation sequence to build polycyclic aromatic systems like naphthalenes. nih.gov The benzotriazole ring can also undergo ring-opening reactions to form ortho-amino arenediazonium species, which are valuable intermediates for accessing other heterocyclic systems. nih.gov Additionally, the introduction of substituents, such as halogens, onto the benzene (B151609) portion of the benzotriazole ring has been shown to be a useful strategy for enhancing the biological activity of the resulting compounds. gsconlinepress.com
Post-Synthetic Modification of the Pyridine Moiety
Once the this compound scaffold is assembled, the pyridine ring offers several avenues for further functionalization. This post-synthetic modification (PSM) approach is a powerful tool for creating libraries of analogues from a common intermediate. nih.gov
One potential modification is the oxidation of the 2-methyl group . This can be achieved using various oxidizing agents to yield the corresponding carboxylic acid or aldehyde. These functional groups can then serve as handles for subsequent reactions, such as amide bond formation or Wittig reactions, to introduce further diversity.
Another strategy is direct C-H functionalization of the pyridine ring. While the benzotriazole group is deactivating, specific catalytic systems can enable the introduction of substituents at the remaining C-H positions of the pyridine. For instance, copper-catalyzed direct C-H arylation of pyridine N-oxides has been demonstrated, suggesting that conversion of the pyridine nitrogen to an N-oxide could facilitate further arylation. rsc.org
The table below summarizes potential post-synthetic modifications of the pyridine moiety.
| Modification Type | Reagents & Conditions | Potential Product |
| Methyl Group Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 4-(1H-Benzotriazol-1-yl)pyridine-2-carboxylic acid |
| C-H Arylation (via N-Oxide) | 1. m-CPBA (to form N-oxide) 2. Arylboronic ester, Cu catalyst | 1-(2-Aryl-2-methylpyridin-4-yl)benzotriazole derivative |
Introduction of Substituents on the Benzotriazole Core
The benzotriazole ring system is also amenable to post-synthetic modification, primarily through electrophilic aromatic substitution on the benzene ring. nih.gov The positions ortho and para to the triazole ring are typically activated for such reactions.
Halogenation is a common modification. Treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the benzotriazole core. researchgate.net These newly installed halogens can then be used in a wide range of cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to append aryl, heteroaryl, or alkynyl groups. researchgate.net
Nitration can also be achieved using standard nitrating conditions (e.g., HNO₃/H₂SO₄). The resulting nitro group can be reduced to an amine, which provides a versatile functional group for further derivatization, such as acylation or conversion into a diazonium salt. The introduction of electron-withdrawing or donating groups can significantly influence the electronic properties and biological activity of the final molecule. nih.gov
The following table outlines key methods for functionalizing the benzotriazole core.
| Modification Type | Reagents & Conditions | Potential Product | Subsequent Reactions |
| Halogenation | N-Bromosuccinimide (NBS), catalyst | Bromo-substituted this compound | Suzuki, Sonogashira, Buchwald-Hartwig couplings |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound | Reduction to amine, further derivatization |
Stereochemical Control and Regiochemical Outcomes in Target Compound Synthesis
A significant challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity of the N-arylation step. Benzotriazole exists as two tautomers (1H and 2H), and substitution can occur on either the N1 or N2 position of the triazole ring. chemrxiv.orgnih.gov This leads to the formation of two distinct regioisomers: 1-substituted and 2-substituted benzotriazoles. The title compound, this compound, is the N1 regioisomer.
The outcome of the reaction is highly dependent on the reaction conditions.
Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of ligand can exert significant control over the regioselectivity. For example, certain phosphine (B1218219) ligands have been shown to favor the formation of N2-arylated products, while other systems may favor the N1 isomer. nih.govresearchgate.net Copper-catalyzed systems, often used in Ullmann-type reactions, can also provide regioselectivity, which can be tuned by the choice of ligand and reaction conditions. nih.govresearchgate.net
Solvent and Base: The polarity of the solvent and the nature of the base can influence the tautomeric equilibrium of benzotriazole and the relative nucleophilicity of the N1 and N2 positions, thereby affecting the product ratio. nih.gov
Electronic and Steric Effects: The electronic properties of the pyridine coupling partner can influence the site of attack. Steric hindrance around the N1 position can sometimes favor substitution at the less hindered N2 position.
Achieving exclusive or high selectivity for the desired N1 isomer, this compound, requires careful optimization of these parameters. tsijournals.comnih.gov DFT calculations have been employed to understand the origins of regioselectivity, suggesting that in some palladium-catalyzed systems, the kinetic favorability of reductive elimination from an N2-triazolate-Pd complex leads to the N2 product. nih.gov Conversely, conditions that favor the thermodynamically more stable N1 product are sought for syntheses of the title compound. nih.gov As there are no chiral centers in the target compound, stereochemical control is not a factor unless chiral substituents are introduced in subsequent modifications.
Catalytic Applications of 1 2 Methylpyridin 4 Yl Benzotriazole Derived Species
Role of N-Substituted Benzotriazoles as Ligands in Homogeneous Catalysis
N-substituted benzotriazoles have emerged as a significant class of ligands in homogeneous catalysis due to their unique electronic and structural features. rsc.orgresearchgate.net These compounds are characterized by the presence of a benzotriazole (B28993) core, which can be substituted at one of its three nitrogen atoms. This substitution allows for the fine-tuning of the ligand's steric and electronic properties, making them highly adaptable for a variety of metal-catalyzed reactions. nih.gov
The benzotriazole moiety itself is a versatile coordinating agent, capable of acting as a bidentate ligand. rsc.org Its electron-donating and accepting properties, coupled with its thermal stability and solubility in organic solvents, make it an attractive component in ligand design. rsc.org When a pyridyl group is introduced as the N-substituent, as in the case of 1-(2-Methylpyridin-4-yl)benzotriazole, the resulting molecule possesses multiple coordination sites, further enhancing its potential as a ligand. The nitrogen atoms of both the pyridine (B92270) ring and the benzotriazole system can coordinate with a metal center, leading to the formation of stable and catalytically active complexes. mdpi.com
The versatility of N-substituted benzotriazoles is further demonstrated by their ability to participate in various types of catalytic cycles. They can act as ancillary ligands, modifying the reactivity and selectivity of the metal center, or they can be directly involved in the reaction mechanism through processes such as C-H activation or as a leaving group. acs.org The ability to easily modify the substituents on both the benzotriazole and the pyridine rings provides a powerful tool for catalyst optimization. nih.gov
Metal-Catalyzed Organic Transformations Utilizing the Compound or Analogues
The unique structural features of this compound and its analogues make them suitable for a range of metal-catalyzed organic transformations. These ligands have shown promise in facilitating challenging reactions, including C-H functionalization, cross-coupling reactions, and hydrogenation processes.
C-H Functionalization and Activation Processes
Transition-metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules. beilstein-journals.orgnih.gov Pyridine-containing compounds are often used as directing groups in these reactions, where the nitrogen atom of the pyridine ring coordinates to the metal center, bringing it in close proximity to a specific C-H bond. beilstein-journals.org This directed activation allows for the selective functionalization of otherwise unreactive C-H bonds.
In the context of this compound, the pyridine moiety can serve as an effective directing group for C-H activation. The nitrogen atom of the pyridine can coordinate to a transition metal, such as palladium or rhodium, directing the functionalization of a C-H bond on the benzotriazole ring or a substrate molecule. nih.gov The development of such catalytic systems is an active area of research, with the potential to provide more efficient and selective methods for the synthesis of complex heterocyclic compounds. bohrium.com
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Benzotriazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed coupling reactions, including Suzuki, Heck, and Sonogashira couplings. rsc.org The presence of the benzotriazole moiety can enhance the stability and activity of the catalyst, leading to higher yields and broader substrate scope.
For instance, 1H-benzotriazole has been shown to be an efficient ligand in copper-catalyzed Glaser couplings of terminal alkynes to produce 1,3-conjugated dialkynes. acs.org This protocol is advantageous due to its mild reaction conditions and low catalyst loading.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield (%) |
| Phenylacetylene | Phenylacetylene | CuI | Benzotriazole | 1,4-Diphenylbuta-1,3-diyne | 98 |
| 1-Octyne | 1-Octyne | CuI | Benzotriazole | Hexadeca-7,9-diyne | 95 |
| 4-Ethynyltoluene | 4-Ethynyltoluene | CuI | Benzotriazole | 1,4-Di-p-tolylbuta-1,3-diyne | 96 |
The application of this compound as a ligand in such reactions is expected to offer similar or even enhanced catalytic activity due to the additional coordination site provided by the pyridine ring. The ability to fine-tune the electronic properties of the ligand by modifying the substituents on the pyridine ring could lead to the development of highly efficient and selective catalysts for a wide range of coupling reactions.
Hydrogenation and Transfer Semihydrogenation Catalysis
Hydrogenation and transfer hydrogenation are important industrial processes for the reduction of unsaturated compounds. researchgate.netscielo.org.mx Ruthenium complexes bearing nitrogen-containing heterocyclic ligands have shown significant promise as catalysts for these reactions. mdpi.comresearchgate.net The design of the ligand is crucial for achieving high catalytic activity and selectivity.
While specific studies on the use of this compound in hydrogenation are limited, related benzotriazole-based ligands have been successfully employed. For example, N-acyl-benzotriazole Rh(I) and Ru(III) complexes have been shown to catalyze the hydrogenation of styrene (B11656) and 1-octene (B94956) in ionic liquids. mdpi.com
| Substrate | Catalyst | Solvent | Conversion (%) |
| Styrene | N-acyl-benzotriazole Ru(III) complex | [bmim][BF4] | 84 |
| Styrene | N-acyl-benzotriazole Rh(I) complex | [bmim][BF4] | 100 |
| 1-Octene | N-acyl-benzotriazole Rh(I) complex | [bmim][BF4] | 100 |
The presence of the pyridyl group in this compound could lead to the formation of highly active and stable ruthenium complexes for transfer hydrogenation reactions. The bidentate nature of the ligand could enhance the stability of the catalytic species, leading to improved performance.
Catalyst Design and Optimization for Enhanced Reactivity and Selectivity
The design and optimization of catalysts are crucial for achieving high reactivity and selectivity in organic transformations. In the case of catalysts derived from this compound, several factors can be tuned to enhance their performance. The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the pyridine or benzotriazole rings. nsf.gov This can influence the electron density at the metal center, thereby affecting its reactivity.
The steric environment around the metal center can also be adjusted by varying the size and position of the substituents on the ligand. This can be used to control the access of substrates to the catalytic site, leading to improved selectivity. nih.gov For example, the methyl group in the 2-position of the pyridine ring in this compound can create a specific steric environment that may favor certain reaction pathways.
Computational methods, such as Density Functional Theory (DFT), can be employed to guide catalyst design. d-nb.inforesearchgate.net These methods can provide insights into the reaction mechanism and help to identify the key factors that control reactivity and selectivity. By combining experimental and computational approaches, it is possible to develop highly efficient and selective catalysts for a wide range of applications.
Regioselectivity and Stereoselectivity in Catalytic Processes
Regioselectivity and stereoselectivity are critical aspects of modern organic synthesis. The ability to control the position and orientation of newly formed bonds is essential for the synthesis of complex molecules with well-defined three-dimensional structures. The choice of ligand plays a pivotal role in determining the regioselectivity and stereoselectivity of a catalytic reaction. nih.govd-nb.info
In reactions involving unsymmetrical substrates, the ligand can direct the catalyst to a specific reaction site, leading to the formation of a single regioisomer. For example, in the rhodium-catalyzed allylation of 1,2,3-benzotriazoles, the regioselectivity can be controlled by the choice of the phosphine (B1218219) ligand. nih.govscilit.com Similarly, the use of chiral ligands can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other.
While specific studies on the use of this compound for controlling regioselectivity and stereoselectivity are not yet widely reported, the principles of ligand design suggest that this compound and its derivatives have the potential to be effective in this regard. The chiral environment created by a suitably modified pyridyl-benzotriazole ligand could be used to control the stereochemical outcome of a reaction. Further research in this area is expected to unlock the full potential of this promising class of ligands.
Computational and Theoretical Investigations of 1 2 Methylpyridin 4 Yl Benzotriazole and Its Interactions
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties.
Frontier Molecular Orbital (FMO) Analysis of the Ligand
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how the molecule will interact with other chemical species.
For a ligand like 1-(2-methylpyridin-4-yl)benzotriazole, the HOMO is typically associated with its ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
Note: This data is illustrative and not based on actual experimental or computational results for the specific compound.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is vital for predicting intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule.
In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the benzotriazole (B28993) and pyridine (B92270) rings would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.
Conformational Analysis and Tautomerism
The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Computational methods can be used to determine the relative energies of different conformers and identify the most stable (lowest energy) conformation.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Benzotriazole itself is known to exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. Computational studies on this compound would aim to determine the relative stabilities of its possible tautomers and the energy barriers for their interconversion.
Mechanistic Studies via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By simulating reaction pathways, researchers can gain a detailed understanding of how reactants are converted into products.
Transition State Analysis and Reaction Pathway Elucidation
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
By mapping the potential energy surface of a reaction, computational chemists can elucidate the entire reaction pathway, identifying any intermediates and transition states involved. This provides a step-by-step picture of the reaction mechanism.
Computational Prediction of Reaction Outcomes
Computational chemistry can be used to predict the likely outcome of a chemical reaction. By comparing the activation energies of different possible reaction pathways, it is possible to determine which pathway is more favorable and therefore which product is more likely to be formed. This predictive capability is highly valuable in the design of new synthetic routes and in understanding the selectivity of reactions.
Molecular Dynamics Simulations for Ligand-Metal Binding and Surface Adsorption
Molecular dynamics (MD) simulations have proven to be an invaluable tool for investigating the interactions between organic molecules and metal surfaces. In the context of this compound, MD simulations offer a dynamic perspective on its binding mechanisms with metal ions and its adsorption behavior on metallic surfaces, which is particularly relevant for applications such as corrosion inhibition.
While direct MD simulation data for this compound is not extensively available in public literature, studies on analogous benzotriazole derivatives provide a strong basis for understanding its probable behavior. For instance, MD simulations of benzotriazole (BTA) and its hydroxyl-substituted derivatives on copper oxide (Cu₂O) surfaces have revealed key aspects of the interaction energetics. These studies indicate that the binding energy is a critical parameter for assessing the strength of the inhibitor-surface interaction.
Simulations have shown that substituted benzotriazoles can exhibit strong binding to metal oxide surfaces, with binding energies varying based on the nature and position of the substituent. For example, hydroxyl-substituted benzotriazoles have demonstrated varied binding energies depending on the location of the hydroxyl group. It is reasonable to infer that the 2-methylpyridine (B31789) substituent in this compound would also significantly influence its binding energy. The pyridine nitrogen, with its lone pair of electrons, can act as an additional coordination site, potentially leading to a stronger and more stable interaction with metal surfaces compared to unsubstituted benzotriazole.
The table below presents hypothetical, yet representative, binding energy data derived from the trends observed in computational studies of similar benzotriazole derivatives on a metal surface. This data illustrates how substitutions can modulate the strength of the interaction.
| Compound | Functional Group | Calculated Binding Energy (kJ/mol) |
| Benzotriazole | None | -120 |
| 1-Hydroxybenzotriazole | -OH | -135 |
| This compound | 2-Methylpyridine | -150 (Estimated) |
These simulations often reveal that the adsorption process is complex, involving both physisorption and chemisorption. Initially, the molecule may physisorb onto the surface through van der Waals forces. Subsequently, a stronger chemisorption bond can form, typically involving the nitrogen atoms of the triazole ring and the metal surface atoms. For this compound, the pyridine ring introduces another dimension to this interaction, potentially leading to a multi-point attachment that enhances the stability of the adsorbed layer.
Theoretical Insights into Structure-Reactivity Relationships
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations provide fundamental insights into the structure-reactivity relationships of this compound by elucidating various molecular properties that govern its chemical behavior.
One of the key aspects explored through DFT is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A higher HOMO energy suggests a greater tendency for the molecule to donate electrons to an appropriate acceptor, such as a vacant d-orbital of a metal. Conversely, a lower LUMO energy implies a greater ability to accept electrons from a donor, like a metal surface.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity. A smaller energy gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For corrosion inhibitors, a lower energy gap can facilitate the formation of a coordinate bond with the metal surface.
The introduction of the 2-methylpyridine group to the benzotriazole scaffold is expected to significantly alter its electronic properties. The pyridine ring is an electron-withdrawing group, which could lower both the HOMO and LUMO energy levels. However, the methyl group is electron-donating, which might counteract this effect to some extent. DFT calculations can precisely quantify these effects and predict the net impact on the molecule's reactivity.
The following table presents a hypothetical comparison of key quantum chemical parameters for benzotriazole and this compound, illustrating the expected influence of the substituent on the electronic structure.
| Parameter | Benzotriazole | This compound (Estimated) |
| EHOMO (eV) | -6.5 | -6.2 |
| ELUMO (eV) | -0.8 | -1.1 |
| Energy Gap (ΔE) (eV) | 5.7 | 5.1 |
| Dipole Moment (Debye) | 4.1 | 4.8 |
Other quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), also provide valuable information about the reactivity and interaction mechanism. For instance, a higher value of ΔN suggests a greater tendency of the molecule to donate electrons to the metal surface, which is a key step in the formation of a protective film.
Furthermore, DFT can be used to model the adsorption of this compound on metal clusters or surfaces to determine the most stable adsorption geometries and calculate adsorption energies. These calculations can reveal the specific atoms involved in the bonding and the nature of the chemical bonds formed (e.g., covalent, dative). The analysis of the charge distribution and electrostatic potential maps can identify the electron-rich and electron-poor regions of the molecule, providing further clues about its preferred sites of interaction. For this compound, the nitrogen atoms of both the triazole and pyridine rings are expected to be the primary sites for interaction with metal surfaces.
Advanced Research Trajectories and Emerging Applications in Substituted Benzotriazole Chemistry
Development of Green Chemistry Approaches for Compound Synthesis
The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. For the synthesis of substituted benzotriazoles and related pyridine (B92270) derivatives, several sustainable strategies are being explored. researchgate.net These methodologies aim to replace traditional synthetic routes that often rely on harsh reagents and volatile organic solvents.
Key green chemistry approaches applicable to the synthesis of pyridine-benzotriazole scaffolds include:
Use of Environmentally Benign Solvents: Water has been successfully employed as a solvent for the efficient synthesis of substituted benzothiazoles, a related class of benzo-fused heterocycles, highlighting a move away from conventional organic solvents. rsc.org
Catalyst-Free Reactions: Methodologies that proceed without a catalyst are highly desirable as they simplify purification processes and reduce costs and potential metal contamination. Catalyst-free conditions have been developed for the synthesis of 2-substituted benzothiazoles using a benzotriazole-based methodology. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. This technique has been used for the N-alkylation of benzotriazole (B28993). gsconlinepress.comgsconlinepress.com
Use of Ionic Liquids: Basic ionic liquids have been utilized as catalysts for the N-alkylation of benzotriazole under solvent-free conditions, offering a recyclable and efficient medium for the reaction. researchgate.net
While specific green synthesis protocols for 1-(2-Methylpyridin-4-yl)benzotriazole are still an emerging area of research, these established principles for related heterocycles are paving the way for more sustainable production methods.
| Green Synthesis Technique | Description | Advantages | Relevant Analogs |
| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, low cost, reduced toxicity. | Substituted benzothiazoles rsc.org |
| Catalyst-Free Conditions | Reactions proceed without the need for a catalyst. | Simplified purification, cost-effective, avoids metal waste. | 2-Substituted benzothiazoles rsc.org |
| Ionic Liquid Catalysis | Employs ionic liquids as catalysts, often under solvent-free conditions. | Recyclable catalyst, high efficiency, mild reaction conditions. | N-alkylated benzotriazoles researchgate.net |
| Microwave Irradiation | Uses microwave energy to heat the reaction. | Rapid reaction times, increased yields, energy efficiency. | N-alkylated benzotriazoles gsconlinepress.comgsconlinepress.com |
Exploration of Novel Catalytic Systems Based on the Compound's Derivatives
The unique electronic properties and coordination capabilities of pyridine-benzotriazole scaffolds make their derivatives promising candidates for the development of novel catalytic systems. Benzotriazole and its derivatives are recognized as inexpensive, stable, and versatile ligands for metal-catalyzed coupling reactions. rsc.org The presence of multiple nitrogen atoms allows these molecules to act as effective ligands, coordinating with metal centers to facilitate a wide range of chemical transformations.
Research into pyridine-appended benzotriazole ligands has demonstrated their utility in coordination chemistry. researchgate.net For instance, the hybrid bidentate ligand 1-(2-pyridyl)benzotriazole (pyb), a close structural analog of this compound, has been successfully incorporated into ruthenium(II) and iron(II) complexes. researchgate.net These metal complexes are being investigated for their catalytic activity in various organic reactions. The electronic properties of the benzotriazole group, which can be tuned by substitution, play a crucial role in the performance of the resulting catalyst. researchgate.net
Furthermore, polymer-supported benzotriazoles have been employed as catalysts, which offers the advantage of easy separation and recycling of the catalytic system. nih.gov
| Catalyst Type | Ligand/Scaffold | Metal Center | Potential Applications |
| Homogeneous Catalyst | 1-(2-pyridyl)benzotriazole | Ruthenium (II), Iron (II) | Hydrogen-borrowing reactions, coupling reactions researchgate.net |
| Heterogeneous Catalyst | Polymer-supported benzotriazole | N/A | Generation of chemical libraries nih.gov |
| Sustainable Catalysis | Benzotriazole derivatives | Various transition metals | C-C, C-N, C-O, and C-S bond formation rsc.org |
Integration of this compound Derivatives into Supramolecular Assemblies and Functional Materials
The ability of pyridine-benzotriazole derivatives to act as versatile ligands extends to their use in the construction of complex supramolecular assemblies and advanced functional materials. researchgate.net The directional coordination bonds they form with metal ions are key to the self-assembly of well-defined, higher-order structures such as metal-organic frameworks (MOFs) and coordination polymers.
The bidentate nature of ligands like 1-(2-pyridyl)benzotriazole allows them to bridge metal centers, creating extended networks with tailored properties. researchgate.net These supramolecular structures are of interest for applications in gas storage, separation, and sensing.
Beyond coordination chemistry, benzotriazole derivatives are integral to various functional materials:
Fluorescent Probes: A new class of stable, four-coordinated benzotriazole-borane compounds has been developed, exhibiting strong and tunable fluorescence emission, making them suitable for chemical and biological sensing applications. rsc.org
Corrosion Inhibitors: Benzotriazole and its derivatives are well-known for their efficacy as corrosion inhibitors, forming a protective film on metal surfaces. mdpi.com Functionalized mesoporous nanoparticles loaded with benzotriazole are being integrated into "smart" coatings for active corrosion protection. mdpi.com
UV Stabilizers: Orthohydroxyphenyl benzotriazoles are among the most effective ultraviolet absorbers, used as additives in plastics, coatings, and personal care products to prevent degradation from sunlight. mdpi.com
| Material Type | Derivative Role | Function | Example Application |
| Supramolecular Assemblies | Bidentate Ligand | Connects metal ions to form extended networks. | Gas storage, catalysis researchgate.netresearchgate.net |
| Fluorescent Materials | Fluorophore Core | Provides strong and tunable light emission. | Chemical and biological sensors rsc.org |
| Smart Coatings | Active Inhibitor | Releases to protect metal surfaces upon damage. | Corrosion protection mdpi.com |
| Polymers/Plastics | UV Absorber | Dissipates harmful UV radiation as heat. | UV stabilization in materials mdpi.com |
Synergistic Experimental and Computational Methodologies for Comprehensive Mechanistic Understanding
A deep understanding of the structure-property relationships in this compound and its derivatives is crucial for the rational design of new catalysts and materials. Modern chemical research increasingly relies on a synergistic approach, combining experimental techniques with computational modeling to gain a comprehensive mechanistic understanding. rsc.org
For closely related systems like benzotriazole pyridine-2-carboxylic acid (BTPCA), this dual approach has been highly effective. researchgate.net
Experimental techniques provide macroscopic and microscopic data on the compound's properties:
X-ray Diffraction (Single Crystal and Powder): Determines the precise three-dimensional atomic structure, bond lengths, and crystal packing. researchgate.net
Spectroscopic Methods (FT-IR, NMR, UV-vis-NIR): Confirm the presence of functional groups, elucidate the molecular structure, and probe the electronic properties and optical transparency. researchgate.net
Thermal Analysis (TGA/DTA): Evaluates the thermal stability, melting point, and decomposition pathways of the material. researchgate.netup.pt
Computational methodologies , primarily Density Functional Theory (DFT), complement these experiments by:
Optimizing Molecular Geometry: Predicting the most stable conformation of the molecule, which can be compared with X-ray diffraction data. researchgate.net
Calculating Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions. researchgate.net
Simulating Spectra: Predicting vibrational (IR) and electronic (UV-vis) spectra to aid in the interpretation of experimental results.
Investigating Non-Covalent Interactions: Quantifying the forces that govern crystal packing and supramolecular assembly. researchgate.net
This combination of experiment and theory allows researchers to build robust models that can predict the behavior of new derivatives and guide future synthetic efforts toward molecules with enhanced functionality. rsc.org
| Parameter | Experimental Method | Computational Method | Insights Gained |
| Molecular Structure | Single Crystal X-ray Diffraction | Geometry Optimization (DFT) | Confirmation of 3D structure, bond lengths, and angles. researchgate.net |
| Thermal Stability | Thermogravimetric Analysis (TGA) | N/A | Determination of decomposition temperature and melting point. researchgate.netup.pt |
| Optical Properties | UV-vis-NIR Spectroscopy | TD-DFT Calculations | Understanding of electronic transitions and optical transparency window. researchgate.net |
| Vibrational Modes | FT-IR Spectroscopy | Frequency Calculations (DFT) | Assignment of functional groups and vibrational frequencies. researchgate.net |
Q & A
Basic: What are the standard synthetic routes for 1-(2-Methylpyridin-4-yl)benzotriazole and its derivatives?
Methodological Answer:
The synthesis typically involves coupling benzotriazole with substituted pyridine moieties. A key approach uses 1,1’-carbonylbisbenzotriazole (1) as a reactive intermediate, which reacts with oxyamine hydrochlorides (e.g., methoxyamine, ethoxyamine) in dioxane with triethylamine as a base. For example:
- Step 1: React 1 with 2-methylpyridin-4-yl-oxyamine hydrochloride to form the carbamoylbenzotriazole derivative.
- Step 2: Hydrogenate intermediates using Pd/C under H₂ to deprotect functional groups (e.g., converting benzyloxy to hydroxy groups) .
Yields range from 76% to 87%, with purification via recrystallization or column chromatography.
Basic: How are benzotriazole derivatives characterized post-synthesis?
Methodological Answer:
Standard characterization includes:
- Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl methyl groups at δ 2.5–2.7 ppm).
- IR for carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).
- Elemental Analysis: Validate purity (>95%) by matching experimental vs. calculated C/H/N/O percentages.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., benzotriazole π-π stacking) .
Advanced: How can researchers optimize crystallization processes for benzotriazole derivatives to enhance purity and yield?
Methodological Answer:
- Thermodynamic Solubility Profiling: Measure solubility in water/organic solvents (e.g., ethanol, DMSO) across 273–353 K to identify optimal solvent systems. For example, benzotriazole solubility in water increases exponentially with temperature, favoring hot-filtration recrystallization .
- Kinetic Control: Use ATR-UV spectroscopy to monitor nucleation rates and adjust cooling gradients (e.g., slow cooling from 85°C to 5°C over 12 hours).
- Seed Crystals: Introduce purified this compound microcrystals to suppress polymorph formation .
Advanced: What strategies resolve contradictions in antibacterial activity data among structurally similar benzotriazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For instance, N-hydroxycarbamoyl derivatives (5) show antibacterial activity (MIC: 8–32 µg/mL), while N-benzyloxy analogs (2) are inactive. Hydroxy groups enhance membrane permeability via H-bonding .
- Mechanistic Studies:
Advanced: What methodologies assess the environmental impact of benzotriazole-based UV absorbers in material science?
Methodological Answer:
- Degradation Studies: Perform HPLC-MS to track benzotriazole persistence in simulated environmental conditions (e.g., UV irradiation in aqueous solutions).
- Ecotoxicity Assays: Use Daphnia magna or algal models to measure LC₅₀ values for leached byproducts.
- Adsorption Kinetics: Apply Langmuir isotherms to model benzotriazole binding on substrates (e.g., Au(111) surfaces via H-bonding and van der Waals interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
